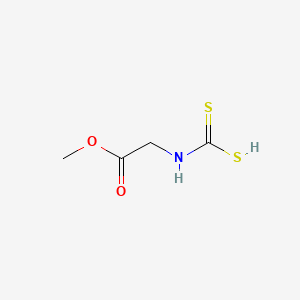![molecular formula C8H14O B13818356 (R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
(R)-Bicyclo[2.2.2]octan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Qinoclidinole is a chiral compound known for its unique chemical structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The ®-enantiomer of Qinoclidinole is of particular interest due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Qinoclidinole typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of quinoline derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of ®-Qinoclidinole may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
化学反应分析
Types of Reactions
®-Qinoclidinole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert ®-Qinoclidinole to its corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical production.
科学研究应用
®-Qinoclidinole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: ®-Qinoclidinole derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of ®-Qinoclidinole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, ®-Qinoclidinole may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
(S)-Qinoclidinole: The enantiomer of ®-Qinoclidinole, which may have different biological activities and reactivity.
Quinoline: The parent compound, which lacks the chiral center but shares the core structure.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
®-Qinoclidinole is unique due to its specific stereochemistry, which can lead to distinct interactions in chemical and biological systems. Its enantiomeric purity and the ability to selectively target molecular pathways make it a valuable compound in research and industrial applications.
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
(2R)-bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2/t6?,7?,8-/m1/s1 |
InChI 键 |
BDNQWBJLWGNPAL-KAVNDROISA-N |
手性 SMILES |
C1CC2CCC1C[C@H]2O |
规范 SMILES |
C1CC2CCC1CC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
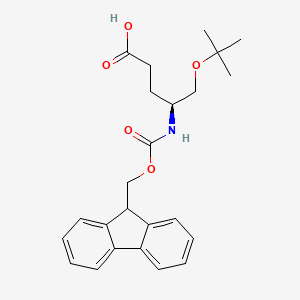
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
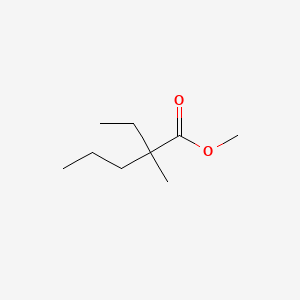
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

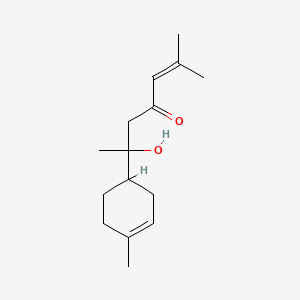
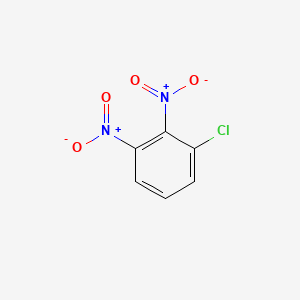
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


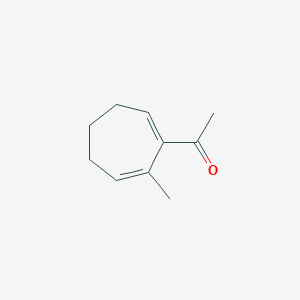
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
